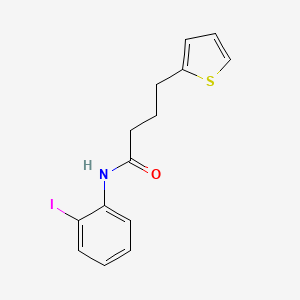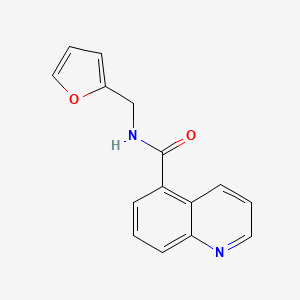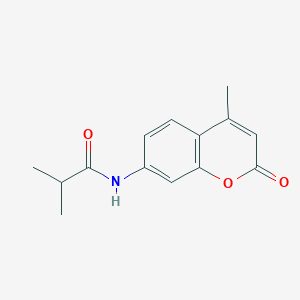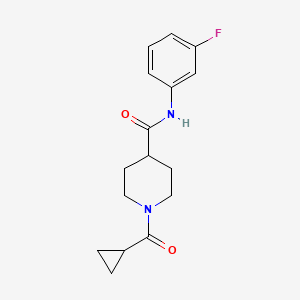
N-(2-iodophenyl)-4-thiophen-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-iodophenyl)-4-thiophen-2-ylbutanamide, also known as A-967079, is a selective transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin. TRPV1 is involved in the perception of pain, and its inhibition has been explored as a potential therapeutic target for pain management.
Mecanismo De Acción
N-(2-iodophenyl)-4-thiophen-2-ylbutanamide acts as a competitive antagonist of TRPV1. TRPV1 is activated by a variety of stimuli, including heat, protons, and capsaicin. N-(2-iodophenyl)-4-thiophen-2-ylbutanamide binds to the same site as capsaicin, preventing its activation of the channel. By inhibiting TRPV1, N-(2-iodophenyl)-4-thiophen-2-ylbutanamide reduces the perception of pain.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-4-thiophen-2-ylbutanamide has been shown to be effective in reducing pain in animal models. In addition, it has also been shown to reduce inflammation in animal models of inflammatory bowel disease. However, the exact biochemical and physiological effects of N-(2-iodophenyl)-4-thiophen-2-ylbutanamide are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-iodophenyl)-4-thiophen-2-ylbutanamide is its selectivity for TRPV1, which reduces the risk of off-target effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-(2-iodophenyl)-4-thiophen-2-ylbutanamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the study of the long-term effects of TRPV1 inhibition, as TRPV1 is involved in a variety of physiological processes. Finally, the potential of N-(2-iodophenyl)-4-thiophen-2-ylbutanamide as a treatment for inflammatory bowel disease warrants further investigation.
Métodos De Síntesis
The synthesis of N-(2-iodophenyl)-4-thiophen-2-ylbutanamide involves the reaction of 2-iodoaniline with 4-bromo-2-thiophenecarboxaldehyde in the presence of potassium tert-butoxide. The resulting intermediate is then reacted with 4-bromo-2-thiophenecarboxylic acid to yield the final product. This method has been described in detail in a scientific paper published in the Journal of Organic Chemistry.
Aplicaciones Científicas De Investigación
N-(2-iodophenyl)-4-thiophen-2-ylbutanamide has been extensively studied for its potential as a therapeutic agent for pain management. TRPV1 is involved in the perception of pain, and its inhibition has been explored as a potential therapeutic target for pain management. N-(2-iodophenyl)-4-thiophen-2-ylbutanamide has been shown to be a selective TRPV1 antagonist, and its efficacy has been demonstrated in animal models of pain. In addition, N-(2-iodophenyl)-4-thiophen-2-ylbutanamide has also been studied for its potential as a treatment for inflammatory bowel disease, as TRPV1 is involved in the regulation of gastrointestinal motility and secretion.
Propiedades
IUPAC Name |
N-(2-iodophenyl)-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INOS/c15-12-7-1-2-8-13(12)16-14(17)9-3-5-11-6-4-10-18-11/h1-2,4,6-8,10H,3,5,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVKCVFRDFJCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=CC=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-4-thiophen-2-ylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7476862.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)
![N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B7476893.png)

![N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)
![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)